6-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a bromine atom at the 6th position and a hydroxyl group at the 7th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one typically involves the bromination of 7-hydroxy-2,3-dihydro-1H-inden-1-one. One common method is to react 7-hydroxy-2,3-dihydro-1H-inden-1-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at a controlled temperature to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: 6-Bromo-7-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: 6-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted indenones depending on the nucleophile used.
Scientific Research Applications
6-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
6-Bromo-2,3-dihydro-1H-inden-1-one: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: The methoxy group alters its electronic properties compared to the hydroxyl group.
Uniqueness
6-Bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H7BrO2 |
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Molecular Weight |
227.05 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7BrO2/c10-6-3-1-5-2-4-7(11)8(5)9(6)12/h1,3,12H,2,4H2 |
InChI Key |
YAGJGAPDCJOUOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2O)Br |
Origin of Product |
United States |
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